molecular formula C13H16N2S B2905969 5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 863001-34-7

5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No.: B2905969
CAS No.: 863001-34-7
M. Wt: 232.35
InChI Key: GPPBCVWUNFPCSL-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with two methyl groups at positions 5 and 7, and a pyrrolidine ring at position 2

Mechanism of Action

Target of Action

It’s known that thiazole derivatives exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Similarly, imidazole derivatives also show diverse biological activities . Therefore, the compound might interact with multiple targets, depending on the specific biological activity.

Mode of Action

Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Given the broad biological activities of thiazole and imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways related to its biological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of the compound, are known to influence the adme properties of drug candidates .

Result of Action

Given the broad biological activities of thiazole and imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific biological activity .

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific

Properties

IUPAC Name

5,7-dimethyl-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-9-7-10(2)12-11(8-9)14-13(16-12)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPBCVWUNFPCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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